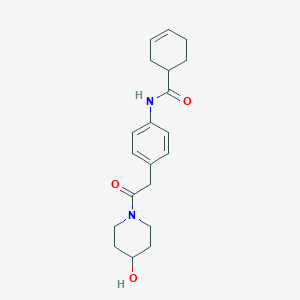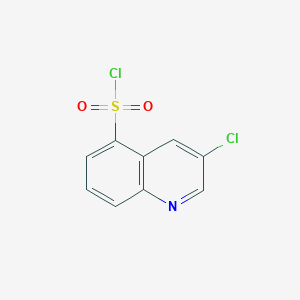
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a cyclohexene carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxypiperidine, phenylacetic acid derivatives, and cyclohex-3-enecarboxylic acid.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive reactions.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide would involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent use to maximize yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylacetic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitrating agents) under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: Used as a probe to study the function of piperidine-containing compounds in biological systems.
Pharmacology: Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals.
作用機序
The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide involves:
Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system, such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates neurotransmitter release and reuptake, influencing neuronal signaling pathways. This modulation can lead to therapeutic effects in conditions like depression and anxiety.
類似化合物との比較
Similar Compounds
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohexanecarboxamide: Similar structure but with a saturated cyclohexane ring.
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-2-enecarboxamide: Similar structure but with a different position of the double bond in the cyclohexene ring.
Uniqueness
Structural Features: The presence of the cyclohex-3-enecarboxamide moiety provides unique conformational flexibility and potential for specific receptor interactions.
Reactivity: The compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug design.
This detailed overview should provide a comprehensive understanding of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-2,6-9,16,18,23H,3-5,10-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDAUZSNTBCHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2562700.png)

![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2562705.png)

![2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2562711.png)
![N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2562712.png)
![N-[4-(benzoylamino)phenyl]-2-furamide](/img/structure/B2562715.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562716.png)
![1-Methyl-4-[(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2562717.png)
